N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine
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Overview
Description
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine is a synthetic compound that belongs to the class of sulfenylated amino acids. This compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl moiety, which is further linked to a tripeptide chain consisting of three alanine residues. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine typically involves the following steps:
Formation of the Sulfenyl Chloride Intermediate: The initial step involves the preparation of 2-nitrobenzenesulfenyl chloride by reacting 2-nitrobenzenethiol with thionyl chloride.
Coupling with Alanine: The sulfenyl chloride intermediate is then reacted with L-alanine in the presence of a base such as triethylamine to form N-[(2-nitrophenyl)sulfanyl]-L-alanine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using automated peptide synthesizers, and ensuring high purity and yield through purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting protein function and stability . Additionally, the peptide chain can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Nitrophenyl)sulfanyl]-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine is unique due to its tripeptide structure, which provides additional functional groups and potential for interactions compared to its simpler analogs. The presence of three alanine residues allows for more complex interactions with biological targets and enhances its stability and solubility .
Properties
CAS No. |
65003-96-5 |
---|---|
Molecular Formula |
C15H20N4O6S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20N4O6S/c1-8(13(20)17-10(3)15(22)23)16-14(21)9(2)18-26-12-7-5-4-6-11(12)19(24)25/h4-10,18H,1-3H3,(H,16,21)(H,17,20)(H,22,23)/t8-,9-,10-/m0/s1 |
InChI Key |
YLFXEQHPCCDEMB-GUBZILKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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